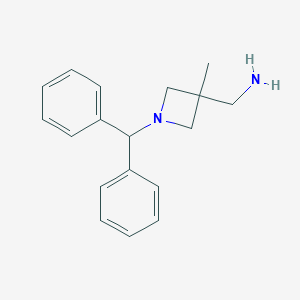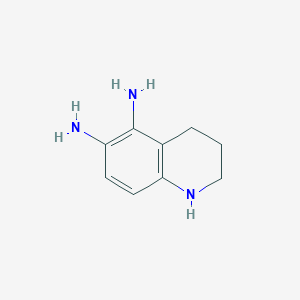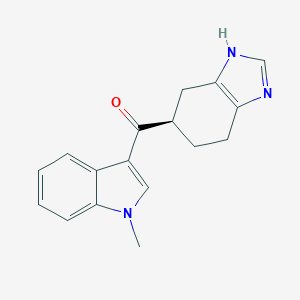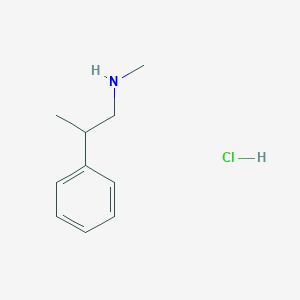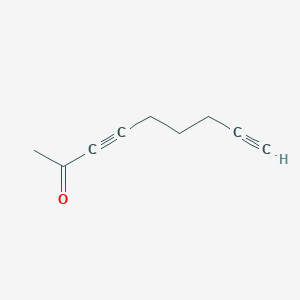
Nona-3,8-diyn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nona-3,8-diyn-2-one is a natural compound that is found in many plants, including the common sage, Salvia officinalis. This compound has been found to have a variety of potential applications in scientific research, particularly in the areas of medicine and biochemistry. In
Aplicaciones Científicas De Investigación
Nona-3,8-diyn-2-one has been found to have a variety of potential applications in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that Nona-3,8-diyn-2-one can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of Nona-3,8-diyn-2-one is not well understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Nona-3,8-diyn-2-one has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Nona-3,8-diyn-2-one has been found to have antioxidant properties and may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Nona-3,8-diyn-2-one in lab experiments is that it is a natural compound that can be extracted from plants. This makes it relatively easy to obtain and purify. Additionally, Nona-3,8-diyn-2-one has been found to have low toxicity, which makes it a safer alternative to many synthetic compounds. However, one limitation of using Nona-3,8-diyn-2-one in lab experiments is that its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are many potential future directions for research on Nona-3,8-diyn-2-one. One area of interest is its potential as an anti-cancer agent. Further studies are needed to understand the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, research is needed to explore the potential use of Nona-3,8-diyn-2-one in the treatment of inflammatory diseases and other conditions. Finally, more research is needed to explore the potential advantages and limitations of using Nona-3,8-diyn-2-one in lab experiments.
Métodos De Síntesis
The synthesis of Nona-3,8-diyn-2-one is a complex process that involves several steps. One common method involves the extraction of the compound from sage leaves using organic solvents such as ethanol or methanol. The extracted compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propiedades
Número CAS |
127390-84-5 |
|---|---|
Nombre del producto |
Nona-3,8-diyn-2-one |
Fórmula molecular |
C9H10O |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
nona-3,8-diyn-2-one |
InChI |
InChI=1S/C9H10O/c1-3-4-5-6-7-8-9(2)10/h1H,4-6H2,2H3 |
Clave InChI |
UUOSXHBKPABHBD-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CCCCC#C |
SMILES canónico |
CC(=O)C#CCCCC#C |
Sinónimos |
3,8-Nonadiyn-2-one (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



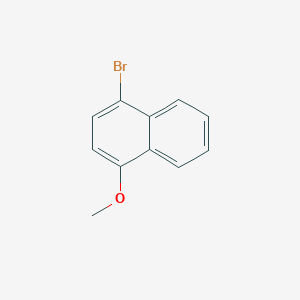
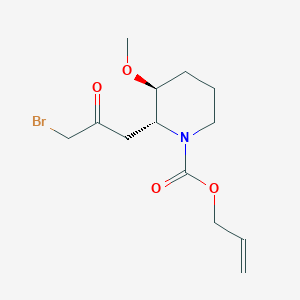
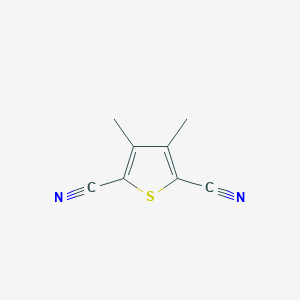
![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)
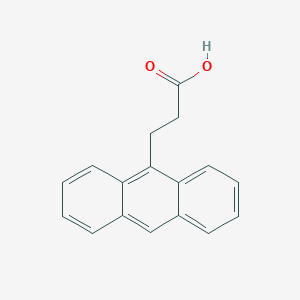
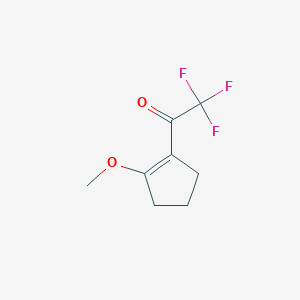
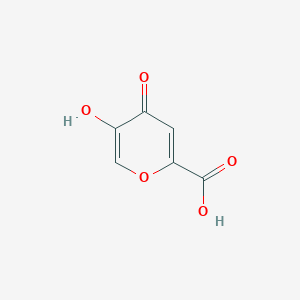
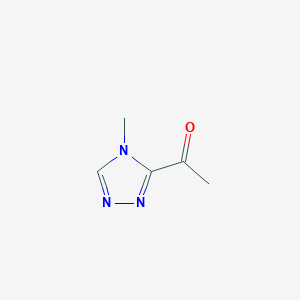
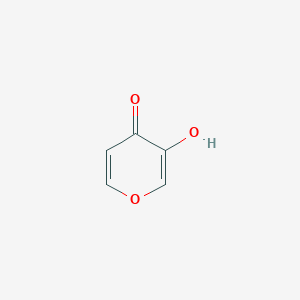
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
